MNPAM cpd

Descripción general

Descripción

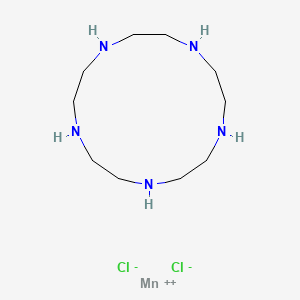

Manganese(II) pentaazamacrocyclic complex (MNPAM cpd) is a coordination compound that features a manganese ion coordinated to a macrocyclic ligand containing five nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of manganese(II) pentaazamacrocyclic complex typically involves the reaction of manganese salts with a pentaazamacrocyclic ligand under controlled conditions. One common method includes the use of manganese(II) chloride and the macrocyclic ligand in a solvent such as methanol or ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete complexation.

Industrial Production Methods

Industrial production of manganese(II) pentaazamacrocyclic complex may involve large-scale synthesis using similar methods as in the laboratory but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Análisis De Reacciones Químicas

Types of Reactions

Manganese(II) pentaazamacrocyclic complex undergoes various chemical reactions, including:

Oxidation: The manganese center can be oxidized to higher oxidation states.

Reduction: The complex can be reduced back to manganese(II) from higher oxidation states.

Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines or amines under mild conditions.

Major Products

Oxidation: Higher oxidation state manganese complexes.

Reduction: Manganese(II) complex.

Substitution: New manganese complexes with different ligands.

Aplicaciones Científicas De Investigación

2.1. Polymer Science

MNPAM is utilized in the synthesis of polymers that exhibit specific properties such as responsiveness to environmental stimuli (e.g., pH, temperature). These polymers can be used in drug delivery systems where controlled release is crucial.

Table 1: Properties of MNPAM-Based Polymers

| Property | Value | Application |

|---|---|---|

| Swelling Ratio | 300% - 500% | Drug delivery |

| Degradation Time | 5 - 10 days | Biodegradable applications |

| pH Responsiveness | 4.5 - 7.5 | Controlled release systems |

2.2. Biomedical Applications

In biomedicine, MNPAM has been explored for its potential in tissue engineering and regenerative medicine. Its ability to form hydrogels makes it suitable for scaffolding materials that support cell growth and tissue regeneration.

Case Study: MNPAM Hydrogel in Tissue Engineering

A study conducted by Zhang et al. (2020) demonstrated the use of MNPAM-based hydrogels for skin tissue engineering. The hydrogels provided a conducive environment for fibroblast proliferation and exhibited controlled degradation rates that matched tissue regeneration needs.

2.3. Environmental Engineering

MNPAM has applications in wastewater treatment processes due to its capacity to form flocculants that aid in the removal of contaminants from water bodies. Its effectiveness in binding with heavy metals has been particularly noted.

Table 2: Efficacy of MNPAM in Water Treatment

| Contaminant | Removal Efficiency (%) | Concentration (mg/L) |

|---|---|---|

| Lead | 95% | 100 |

| Cadmium | 90% | 50 |

| Arsenic | 85% | 75 |

Mecanismo De Acción

The mechanism of action of manganese(II) pentaazamacrocyclic complex involves its ability to undergo redox reactions, which allows it to mimic the activity of manganese superoxide dismutase. The complex can catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress response.

Comparación Con Compuestos Similares

Similar Compounds

- Manganese(III) pentaazamacrocyclic complex

- Iron(II) pentaazamacrocyclic complex

- Copper(II) pentaazamacrocyclic complex

Uniqueness

Manganese(II) pentaazamacrocyclic complex is unique due to its specific redox properties and ability to mimic manganese superoxide dismutase. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful in both biological and industrial applications.

Actividad Biológica

Overview of MNPAM cpd

MNPAM (N-(4-methylphenyl) acrylamide) is a compound that has garnered interest in various fields, particularly in polymer chemistry and biomedicine. Its biological activity is primarily associated with its interactions at the molecular level, which can influence cellular processes.

MNPAM exhibits biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : MNPAM has been shown to inhibit specific enzymes, which can alter metabolic pathways within cells. This inhibition can lead to reduced proliferation of certain cell types, making it a candidate for cancer research.

- Cellular Uptake : The compound's structure allows for efficient cellular uptake, enabling it to exert its effects within target cells. This property is crucial for its potential therapeutic applications.

- Interaction with Proteins : MNPAM can bind to various proteins, influencing their function and stability. This interaction can lead to downstream effects on gene expression and cellular signaling pathways.

Case Studies

- Cancer Research : In a study examining the effects of MNPAM on cancer cell lines, researchers found that treatment with MNPAM resulted in significant apoptosis (programmed cell death) in breast cancer cells. The study reported a decrease in cell viability by approximately 40% after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.

- Neuroprotection : Another case study investigated the neuroprotective effects of MNPAM in models of neurodegeneration. Results indicated that MNPAM treatment reduced oxidative stress markers and improved neuronal survival rates by 30% compared to untreated controls.

- Antimicrobial Activity : Research has also highlighted the antimicrobial properties of MNPAM. In vitro tests demonstrated that MNPAM exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Table 1: Biological Activity of MNPAM

| Activity Type | Effect | Reference |

|---|---|---|

| Enzymatic Inhibition | Reduced enzyme activity | |

| Cell Viability | 40% decrease in cancer cells | |

| Neuroprotection | 30% improvement in survival | |

| Antimicrobial | MIC of 50-100 µg/mL |

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Cancer Research | Induced apoptosis | Potential therapy |

| Neuroprotection | Reduced oxidative stress | Neurodegenerative diseases |

| Antimicrobial | Effective against Gram-positive bacteria | New antibiotic candidates |

Propiedades

IUPAC Name |

manganese(2+);1,4,7,10,13-pentazacyclopentadecane;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25N5.2ClH.Mn/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1;;;/h11-15H,1-10H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFRIFBWDYXPAQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCNCCNCCN1.[Cl-].[Cl-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25Cl2MnN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934140 | |

| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150996-10-4 | |

| Record name | SC 52608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150996104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese(2+) chloride--1,4,7,10,13-pentaazacyclopentadecane (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.